chemical structure and properties of 3-Amino-4-(azepan-1-yl)benzamide
chemical structure and properties of 3-Amino-4-(azepan-1-yl)benzamide
Title : Structural Dynamics, Synthesis, and Pharmacological Utility of 3-Amino-4-(azepan-1-yl)benzamide: A Technical Whitepaper
Executive Summary As drug discovery moves toward more complex and sterically demanding chemical space, the functionalization of privileged scaffolds becomes critical. 3-Amino-4-(azepan-1-yl)benzamide represents a highly versatile building block. By appending a bulky, seven-membered azepane ring to the classic 3-aminobenzamide pharmacophore, researchers can dramatically alter the molecule's physicochemical profile. This whitepaper, authored from the perspective of a Senior Application Scientist, explores the structural causality, self-validating synthetic pathways, and pharmacological applications of this compound.
Chemical Structure and Physicochemical Profiling
The architecture of 3-amino-4-(azepan-1-yl)benzamide is deliberately designed to balance hydrogen-bonding capability with lipophilic bulk. Every functional group serves a distinct mechanistic purpose:
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Benzamide Moiety : Acts as the primary anchor. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, essential for engaging orthosteric sites in target proteins ()[1].
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3-Amino Group : An electron-donating nucleophile. It increases the electron density of the aromatic ring and serves as a critical handle for downstream cyclization (e.g., synthesis of tricyclic heterocycles) or as a secondary hydrogen bond donor.
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4-Azepan-1-yl Ring : The defining feature. Unlike smaller pyrrolidine or piperidine rings, the seven-membered azepane introduces significant steric bulk and conformational puckering. This prevents flat, planar binding, reducing off-target DNA intercalation and driving selectivity toward deep, lipophilic binding pockets such as those found in G protein-coupled receptors (GPCRs) ()[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C13H19N3O | Establishes the core atomic framework. |
| Molecular Weight | 233.31 g/mol | Optimal for lead-like chemical space, leaving room for further functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (tPSA) | 69.11 Ų | Falls within the ideal range (< 90 Ų) for excellent cell permeability and potential blood-brain barrier (BBB) penetration. |
| Calculated LogP | ~2.1 | The azepane ring drives balanced lipophilicity, ensuring optimal membrane partitioning while maintaining aqueous solubility. |
| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong, directional target engagement without overly restricting desolvation penalties. |
Self-Validating Synthetic Methodology
To ensure high trustworthiness and experimental reproducibility, the synthesis of 3-amino-4-(azepan-1-yl)benzamide must follow a self-validating sequence. The logical starting material is 4-fluoro-3-nitrobenzamide.
Protocol 1: Step-by-Step Synthesis
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Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Procedure: Dissolve 4-fluoro-3-nitrobenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add azepane (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir the reaction mixture at 80°C for 4 hours.
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Causality: The strongly electron-withdrawing nitro group at the ortho position and the carboxamide at the para position highly activate the fluorine atom for nucleophilic attack. K₂CO₃ acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction thermodynamically to completion.
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Self-Validation: Perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the highly polar starting material validates the consumption of the electrophile. LC-MS must confirm the intermediate mass [M+H]⁺ = 264.1.
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Step 2: Chemoselective Reduction
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Procedure: Transfer the isolated intermediate to a hydrogenation flask. Dissolve in methanol and add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the vessel with H₂ gas and stir at 25°C under 1 atm H₂ for 6 hours.
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Causality: Catalytic hydrogenation selectively reduces the aromatic nitro group to an aniline without cleaving the benzamide or opening the azepane ring. Utilizing mild conditions (1 atm, room temperature) prevents over-reduction or hydrogenolysis of the amine.
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Self-Validation: Filter the mixture through a Celite pad to remove the catalyst, concentrate, and analyze via ¹H-NMR. The disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (~5.0 ppm, NH₂) confirms successful reduction. Final LC-MS must yield [M+H]⁺ = 234.1.
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Figure 1: Step-by-step synthetic workflow and self-validation logic for the benzamide derivative.
Pharmacological Applications and Target Pathways
The structural uniqueness of 3-amino-4-(azepan-1-yl)benzamide makes it a privileged scaffold for several high-value therapeutic targets:
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Allosteric Enzyme Modulation : While the unsubstituted 3-aminobenzamide is a classic PARP-1 inhibitor[1], adding the massive azepane ring at the 4-position creates a deliberate steric clash in the standard nicotinamide-binding pocket. This structural modification is a strategic choice to shift the molecule's profile from orthosteric PARP inhibition to potential allosteric modulation, or to target entirely different enzyme classes such as histone deacetylases (HDACs), where the ortho-amino benzamide acts as a zinc-binding group (ZBG).
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GPCR Modulation (e.g., GPR52) : Recent drug discovery efforts have identified 3-aminobenzamide derivatives as potent, G protein-biased agonists for orphan GPCRs like GPR52, which is implicated in psychiatric and neurological disorders[2]. The azepane ring provides the necessary lipophilic bulk to occupy the deep hydrophobic sub-pocket of the receptor, while the benzamide core anchors the molecule via hydrogen bonding to the transmembrane helices.
Figure 2: Multiplexed pharmacological screening logic for the azepanyl-benzamide pharmacophore.
Advanced Screening Methodology
To validate the biological activity of derivatives built from this scaffold, a self-validating cellular assay is required.
Protocol 2: In Vitro GPCR Activation Assay (cAMP GloSensor)
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Preparation : Transfect HEK293 cells with the target GPCR (e.g., GPR52) and the pGloSensor-22F cAMP plasmid. Plate cells in a 384-well white clear-bottom plate.
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Equilibration : Incubate cells with GloSensor cAMP reagent for 2 hours at room temperature.
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Causality: This allows the biosensor to reach a steady-state luminescence baseline, acting as an internal control for cell viability and basal cAMP levels.
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Compound Addition : Add 3-amino-4-(azepan-1-yl)benzamide derivatives in a 10-point dose-response curve (ranging from 1 nM to 10 µM).
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Kinetic Readout : Measure luminescence kinetics over 30 minutes.
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Causality: A kinetic reading differentiates true receptor agonists from false-positive assay artifacts (e.g., luciferase inhibitors or cytotoxic compounds). True Gs-coupled activation will show a time-dependent increase in luminescence that plateaus, validating target engagement.
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References
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Title : Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
